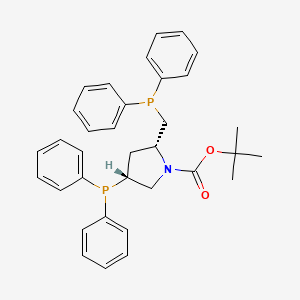
(2R,4R)-(+)-2-(Diphenylphosphinomethyl)-4-(diphenylphosphino)-N-(t-butoxycarbonyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,4R)-2-(Diphenylphosphinomethyl)-4-(diphenylphosphino)-N-(t-butoxycarbonyl)pyrrolidine is a chiral ligand used in asymmetric synthesis. This compound is known for its ability to facilitate enantioselective reactions, making it valuable in the production of pharmaceuticals and fine chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-2-(Diphenylphosphinomethyl)-4-(diphenylphosphino)-N-(t-butoxycarbonyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrrolidine ring, which is then functionalized with diphenylphosphino groups.
Reaction Conditions: The reactions are carried out under inert atmosphere conditions, often using nitrogen or argon to prevent oxidation. Solvents such as tetrahydrofuran or dichloromethane are commonly used.
Catalysts: Transition metal catalysts, such as palladium or rhodium complexes, are employed to facilitate the formation of the phosphine ligands.
Industrial Production Methods
In an industrial setting, the production of (2R,4R)-2-(Diphenylphosphinomethyl)-4-(diphenylphosphino)-N-(t-butoxycarbonyl)pyrrolidine involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,4R)-2-(Diphenylphosphinomethyl)-4-(diphenylphosphino)-N-(t-butoxycarbonyl)pyrrolidine undergoes various types of reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The pyrrolidine ring can undergo substitution reactions with electrophiles, facilitated by the electron-donating phosphine groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Reduced phosphine derivatives.
Substitution: Substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
(2R,4R)-2-(Diphenylphosphinomethyl)-4-(diphenylphosphino)-N-(t-butoxycarbonyl)pyrrolidine is widely used in scientific research, particularly in the following areas:
Chemistry: As a chiral ligand in asymmetric catalysis, it is used to produce enantiomerically pure compounds.
Biology: It is employed in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: The compound is used in the development of drugs that require high enantioselectivity.
Industry: It is utilized in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism by which (2R,4R)-2-(Diphenylphosphinomethyl)-4-(diphenylphosphino)-N-(t-butoxycarbonyl)pyrrolidine exerts its effects involves the coordination of the phosphine ligands to transition metal centers. This coordination facilitates the formation of chiral metal complexes, which then catalyze enantioselective reactions. The molecular targets include various substrates that undergo transformation in the presence of the chiral catalyst.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,4S)-2-(Diphenylphosphinomethyl)-4-(diphenylphosphino)-N-(t-butoxycarbonyl)pyrrolidine: The enantiomer of the compound , used in similar applications but with opposite stereochemistry.
(2R,4R)-2-(Diphenylphosphinomethyl)-4-(diphenylphosphino)pyrrolidine: Lacks the t-butoxycarbonyl protecting group, which affects its reactivity and stability.
Uniqueness
(2R,4R)-2-(Diphenylphosphinomethyl)-4-(diphenylphosphino)-N-(t-butoxycarbonyl)pyrrolidine is unique due to its high enantioselectivity and stability, which are enhanced by the presence of the t-butoxycarbonyl protecting group. This makes it particularly valuable in applications where precise control over stereochemistry is required.
Eigenschaften
Molekularformel |
C34H37NO2P2 |
|---|---|
Molekulargewicht |
553.6 g/mol |
IUPAC-Name |
tert-butyl (2R,4R)-4-diphenylphosphanyl-2-(diphenylphosphanylmethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C34H37NO2P2/c1-34(2,3)37-33(36)35-25-32(39(30-20-12-6-13-21-30)31-22-14-7-15-23-31)24-27(35)26-38(28-16-8-4-9-17-28)29-18-10-5-11-19-29/h4-23,27,32H,24-26H2,1-3H3/t27-,32-/m1/s1 |
InChI-Schlüssel |
BFMKBYZEJOQYIM-WXGMZPBLSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1CP(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5 |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(CC1CP(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





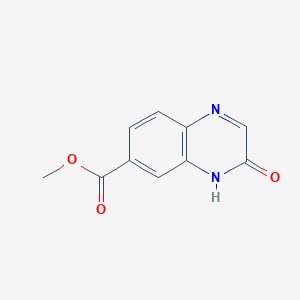
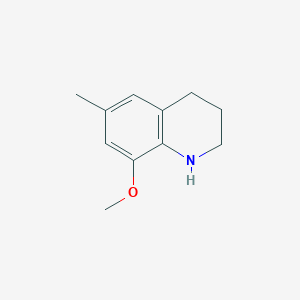
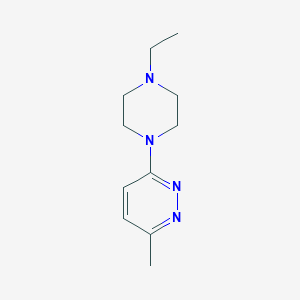


![3,4-Dimethyl[1,2,4]triazolo[5,1-c][1,2,4]triazine](/img/structure/B13113639.png)
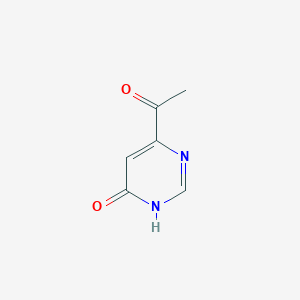


![2,9,12,15,18,21,24,27,30,33-Decaoxatricyclo[32.4.0.03,8]octatriaconta-1(38),3,5,7,34,36-hexaene](/img/structure/B13113655.png)

